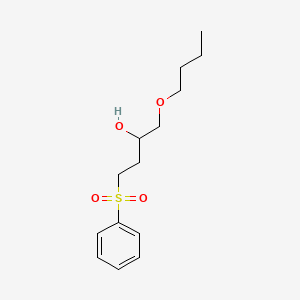![molecular formula C17H23NO4 B14208606 Cyclohexaneacetamide, N-[(2,4-dimethoxyphenyl)methyl]-2-oxo- CAS No. 823797-48-4](/img/structure/B14208606.png)
Cyclohexaneacetamide, N-[(2,4-dimethoxyphenyl)methyl]-2-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexaneacetamide, N-[(2,4-dimethoxyphenyl)methyl]-2-oxo- is a chemical compound with the molecular formula C17H23NO4 It is known for its unique structure, which includes a cyclohexane ring, an acetamide group, and a 2,4-dimethoxyphenylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexaneacetamide, N-[(2,4-dimethoxyphenyl)methyl]-2-oxo- typically involves the reaction of cyclohexaneacetic acid with N-[(2,4-dimethoxyphenyl)methyl]amine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexaneacetamide, N-[(2,4-dimethoxyphenyl)methyl]-2-oxo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted amides.
Aplicaciones Científicas De Investigación
Cyclohexaneacetamide, N-[(2,4-dimethoxyphenyl)methyl]-2-oxo- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of Cyclohexaneacetamide, N-[(2,4-dimethoxyphenyl)methyl]-2-oxo- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
- Cyclohexaneacetamide, N-[(2,4-dimethoxyphenyl)methyl]-2-hydroxy-
- Cyclohexaneacetamide, N-[(2,4-dimethoxyphenyl)methyl]-2-amino-
- Cyclohexaneacetamide, N-[(2,4-dimethoxyphenyl)methyl]-2-methyl-
Uniqueness
Cyclohexaneacetamide, N-[(2,4-dimethoxyphenyl)methyl]-2-oxo- is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the 2,4-dimethoxyphenylmethyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
823797-48-4 |
|---|---|
Fórmula molecular |
C17H23NO4 |
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
N-[(2,4-dimethoxyphenyl)methyl]-2-(2-oxocyclohexyl)acetamide |
InChI |
InChI=1S/C17H23NO4/c1-21-14-8-7-13(16(10-14)22-2)11-18-17(20)9-12-5-3-4-6-15(12)19/h7-8,10,12H,3-6,9,11H2,1-2H3,(H,18,20) |
Clave InChI |
WNQDYFCWVORNSB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)CNC(=O)CC2CCCCC2=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, 1,2-bis[[4-(1,1-dimethylethyl)-2-ethynylphenyl]ethynyl]-](/img/structure/B14208527.png)
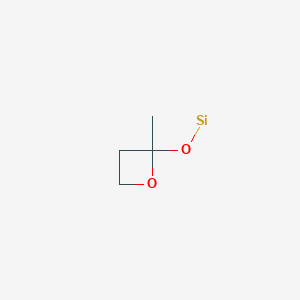
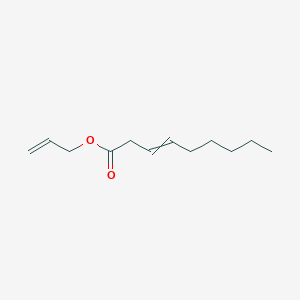
![1H-Imidazo[1,5-a]indole-1,3(2H)-dione, 2-(4-methylphenyl)-](/img/structure/B14208547.png)
![Benzene, 1,1'-[1-(2-cyclohexen-1-yloxy)-2-propynylidene]bis-](/img/structure/B14208550.png)

![6-[2-(3,5-Dimethoxyphenyl)ethenyl]-1-benzothiophene-4-ol](/img/structure/B14208563.png)
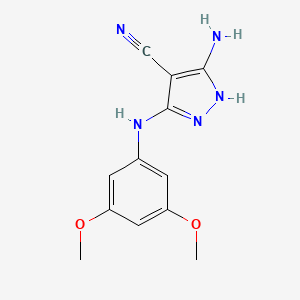
![3-[6-Phenyl-3-(trichloromethyl)-2,5-dihydro-1,2,4-triazin-5-yl]-1H-indole](/img/structure/B14208575.png)
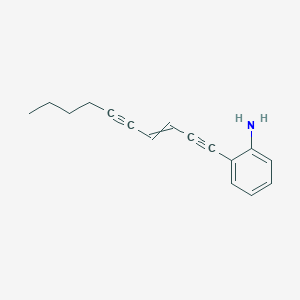
![4-[(3,5-Di-tert-butylphenyl)methoxy]pyridine](/img/structure/B14208600.png)
![1-Hexyl-1-azabicyclo[2.2.2]octan-1-ium](/img/structure/B14208602.png)
![(2R)-2-Benzyl-1-[3,5-bis(trifluoromethyl)benzoyl]piperidin-4-one](/img/structure/B14208611.png)
